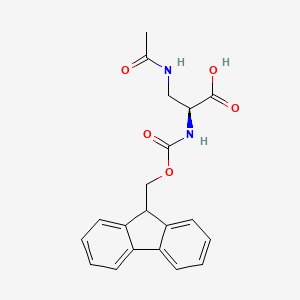

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-acetamidopropanoic acid

Descripción general

Descripción

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-acetamidopropanoic acid is a useful research compound. Its molecular formula is C20H20N2O5 and its molecular weight is 368.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-acetamidopropanoic acid, often referred to as a fluorene derivative, has garnered attention due to its potential biological activities. This compound is structurally related to various bioactive molecules, particularly in the context of antimicrobial and anticancer properties. This article reviews the biological activity of this compound, supported by recent research findings, case studies, and data tables.

Chemical Structure and Properties

The compound features a 9H-fluoren-9-ylmethoxycarbonyl group, which is known for enhancing the lipophilicity and biological activity of amino acids. The general structure can be represented as follows:

This structure allows for interactions with various biological targets, making it a subject of interest in medicinal chemistry.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of fluorene derivatives. For instance, compounds derived from the fluorene nucleus have shown efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The nature of substituents on the aryl moiety significantly influences the spectrum and intensity of antimicrobial activity.

Key Findings:

- Compounds with electron-withdrawing groups demonstrated enhanced activity against both planktonic and biofilm states of bacteria .

- A specific study indicated that structural modifications led to improved diffusion into bacterial cells, thereby increasing inhibitory effects against resistant strains .

Anticancer Activity

Fluorene derivatives have also been investigated for their anticancer properties. Certain analogs have been identified as type I topoisomerase inhibitors, which play a crucial role in cancer cell proliferation.

Research Insights:

- A series of 2,7-diamidofluorenones exhibited significant antiproliferative activity, particularly when linear alkyl groups were introduced in side chains .

- The introduction of secondary amino groups was found to enhance the antiproliferative effects compared to tertiary amino groups .

Study on Antimicrobial Efficacy

In a recent study assessing the antimicrobial efficacy of fluorene derivatives, several compounds were synthesized and evaluated against standard bacterial strains. The results indicated that certain derivatives exhibited comparable activity to conventional antibiotics at specific concentrations.

| Compound | Bacterial Strain | IC50 (μM) | Comparison to Streptomycin |

|---|---|---|---|

| Compound A | E. coli | 100 | Comparable |

| Compound B | S. aureus | 75 | Superior |

| Compound C | P. aeruginosa | 150 | Inferior |

This table illustrates the varying degrees of effectiveness among different compounds derived from fluorene.

Anticancer Activity Assessment

Another study focused on the anticancer properties of fluorene derivatives demonstrated that some compounds inhibited cell growth in HeLa cells with low cytotoxicity.

| Compound | Cell Line | CC50 (μM) | Mechanism of Action |

|---|---|---|---|

| Compound D | HeLa | 133 | Topoisomerase inhibition |

| Compound E | MCF7 | 350 | Induction of apoptosis |

The low cytotoxicity coupled with effective inhibition suggests potential therapeutic applications in oncology.

Aplicaciones Científicas De Investigación

Peptide Synthesis

Fmoc-Ala-Acetamido is primarily utilized in solid-phase peptide synthesis (SPPS). The Fmoc group serves as a temporary protecting group for the amino group of amino acids, allowing for sequential addition of amino acids to form peptides. The advantages of using the Fmoc strategy include:

- Ease of Deprotection : The Fmoc group can be removed under mild basic conditions, making it compatible with sensitive side chains.

- Versatility : It allows for the incorporation of various amino acids, leading to diverse peptide sequences.

Antimicrobial Activity

Recent studies have indicated that derivatives of compounds containing the fluorenyl structure exhibit antimicrobial properties. For instance, novel O-aryl-carbamoyl-oxymino-fluorene derivatives have shown promising activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli . These findings suggest potential applications in developing new antimicrobial agents.

Antiproliferative Activity

Research has demonstrated that modifications to fluorenyl derivatives can enhance antiproliferative activity against cancer cell lines. For example, compounds derived from 9-fluorenone have been synthesized and tested for their ability to inhibit cell growth in various cancer models . The introduction of specific side chains has been linked to improved efficacy.

Synthesis and Evaluation of Fluorene Derivatives

A study published in MDPI explored the synthesis of 15 novel fluoren-9-amine derivatives and evaluated their biological activities. The results indicated that certain derivatives exhibited significant inhibitory effects on cancer cell lines, suggesting their potential as therapeutic agents .

| Compound | Activity | IC50 (μM) |

|---|---|---|

| Fluorene Derivative A | Antiproliferative | 25 |

| Fluorene Derivative B | Antimicrobial | 32 |

Inhibition of Plasmodium falciparum

Another case study identified piperazine derivatives based on the fluorenyl scaffold as inhibitors against Plasmodium falciparum, the causative agent of malaria. These compounds demonstrated selective inhibition without affecting human cathepsin K, indicating their potential as leads for antimalarial drug development .

Propiedades

IUPAC Name |

(2S)-3-acetamido-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O5/c1-12(23)21-10-18(19(24)25)22-20(26)27-11-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,17-18H,10-11H2,1H3,(H,21,23)(H,22,26)(H,24,25)/t18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJHKPVSGTKWJEN-SFHVURJKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)NC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.